

BMS-986260: A Technical Overview of TGF-β
Receptor 1 Inhibition

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Compound of Interest					
Compound Name:	BMS-986260				
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For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986260 is a potent, selective, and orally bioavailable small molecule inhibitor of the transforming growth factor-beta (TGF- β) receptor 1 (TGF β R1), also known as activin receptor-like kinase 5 (ALK5).[1][2] Developed as an immuno-oncology agent, **BMS-986260** targets a critical signaling pathway implicated in tumor progression, fibrosis, and immune suppression.[3] [4] This technical guide provides an in-depth overview of the **BMS-986260** mechanism of action, its effects on the TGF- β signaling pathway, and a summary of its preclinical evaluation. While showing promising anti-tumor efficacy, the clinical development of **BMS-986260** was ultimately discontinued due to mechanism-based cardiovascular toxicity.[5][6]

The TGF-β Signaling Pathway

The transforming growth factor-beta (TGF- β) signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[7][8] Dysregulation of this pathway is a hallmark of various pathologies, including cancer and fibrotic diseases.[3][4] In the context of cancer, TGF- β can have a dual role, acting as a tumor suppressor in the early stages and a tumor promoter in advanced disease by fostering an immunosuppressive tumor microenvironment and promoting metastasis.[3][4]



The canonical TGF- β signaling cascade is initiated by the binding of a TGF- β ligand to the TGF- β type II receptor (TGF β R2), a constitutively active serine/threonine kinase. This binding event recruits and activates the TGF- β type I receptor (TGF β R1), which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. The phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it regulates the transcription of target genes. [9][10]

BMS-986260 exerts its therapeutic effect by selectively inhibiting the kinase activity of TGF β R1, thereby blocking the phosphorylation of SMAD2 and SMAD3 and preventing the downstream signaling cascade.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for **BMS-986260** from preclinical studies.

Table 1: In Vitro Potency and Selectivity of BMS-986260



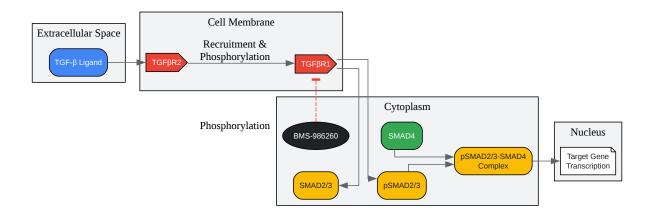
Parameter	Species/Cell Line	Value	Reference
TGFβR1 Inhibition (IC50)	1.6 nM	[2][11][12]	
TGFβR1 Inhibition (Kiapp)	Human	0.8 nM	[1][2]
Mouse	1.4 nM	[1][2]	
TGFβR2 Inhibition	>15,000 nM	[13]	_
pSMAD2/3 Nuclear Translocation Inhibition (IC50)	Mink Lung Epithelial (Mv1Lu) Cells	350 nM	[1][2]
Normal Human Lung Fibroblasts (NHLF)	190 nM	[1][2]	
Regulatory T Cell (Treg) Differentiation Inhibition (IC50)	230 nM	[1][2]	_

Table 2: Preclinical Pharmacokinetics of BMS-986260[1]

Species	Clearance (mL/min/kg)	Volume of Distribution (L/kg)	Half-life (h)	Oral Bioavailability (%)
Mouse	Low to Moderate	1.1 - 4.5	9.1	100
Rat	Low to Moderate	1.1 - 4.5	-	100
Dog	Low to Moderate	1.1 - 4.5	5	93
Human (predicted)	4	-	-	-

Signaling and Experimental Workflow Diagrams TGF-β Signaling Pathway and BMS-986260 Inhibition



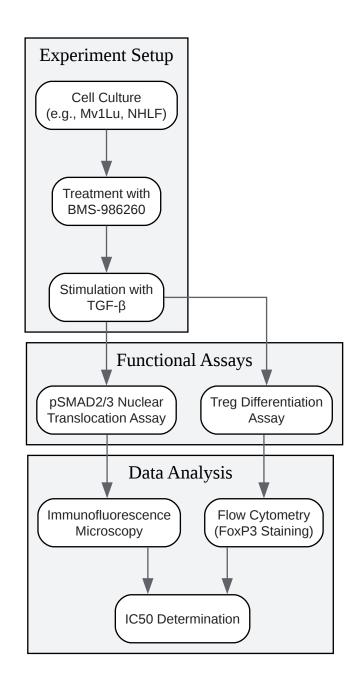


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Caption: Canonical TGF- β signaling pathway and the inhibitory mechanism of **BMS-986260** on TGF β R1.

General Experimental Workflow for In Vitro Efficacy Testing





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Caption: A generalized workflow for assessing the in vitro efficacy of BMS-986260.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the preclinical evaluation of **BMS-986260**, based on published literature.[1] Specific concentrations, incubation times, and reagents may require optimization.



TGFβR1 Kinase Assay

Objective: To determine the direct inhibitory activity of **BMS-986260** on the enzymatic activity of TGF β R1.

General Procedure:

- A recombinant human or mouse TGFβR1 kinase domain is used.
- The kinase reaction is typically performed in a buffer containing ATP and a suitable substrate (e.g., a synthetic peptide).
- BMS-986260 is serially diluted and pre-incubated with the kinase.
- The kinase reaction is initiated by the addition of the ATP/substrate mixture.
- After a defined incubation period, the reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified. This can be done using various methods, such as radiometric assays (33P-ATP) or luminescence-based assays that measure ADP production.
- The IC50 value, representing the concentration of BMS-986260 required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.

pSMAD2/3 Nuclear Translocation Assay

Objective: To assess the functional inhibition of the TGF- β signaling pathway in a cellular context by measuring the nuclear translocation of phosphorylated SMAD2/3.

General Procedure:

- Cells responsive to TGF-β, such as mink lung epithelial (Mv1Lu) cells or normal human lung fibroblasts (NHLF), are cultured in multi-well plates.[1]
- Cells are serum-starved to reduce basal signaling.
- Cells are pre-treated with a range of concentrations of BMS-986260.
- TGF-β ligand is added to stimulate the signaling pathway.



- After a specific incubation time (e.g., 1-2 hours), the cells are fixed and permeabilized.
- Immunofluorescence staining is performed using a primary antibody specific for phosphorylated SMAD2/3, followed by a fluorescently labeled secondary antibody. Nuclear DNA is counterstained with a dye like DAPI or Hoechst.
- Cells are imaged using a high-content imaging system or a fluorescence microscope.
- Image analysis software is used to quantify the nuclear fluorescence intensity of pSMAD2/3.
- The IC50 value for the inhibition of nuclear translocation is determined.

Regulatory T Cell (Treg) Differentiation Assay

Objective: To evaluate the effect of **BMS-986260** on the TGF- β -mediated differentiation of naive T cells into regulatory T cells.

General Procedure:

- Naive CD4+ T cells are isolated from peripheral blood or spleen.
- The T cells are cultured in the presence of T-cell receptor (TCR) stimuli (e.g., anti-CD3 and anti-CD28 antibodies) and TGF-β to induce differentiation into Tregs.
- Different concentrations of BMS-986260 are added to the culture medium.
- After several days of culture, the cells are harvested.
- The percentage of Tregs is determined by flow cytometry, staining for the key Treg transcription factor, FoxP3, along with other markers like CD4 and CD25.[1]
- The IC50 value for the inhibition of Treg differentiation is calculated.

In Vivo Efficacy

In preclinical studies, **BMS-986260** demonstrated significant anti-tumor efficacy when used in combination with an anti-PD-1 antibody in a syngeneic mouse model of colorectal cancer (MC38).[1] While **BMS-986260** monotherapy did not show significant tumor growth inhibition,



the combination therapy resulted in a high rate of complete tumor responses.[1] This efficacy was correlated with the inhibition of pSMAD2/3 and an increase in the infiltration of CD8+ T-cells into the tumor microenvironment.[1]

Cardiovascular Toxicity and Discontinuation

A known class-based toxicity of TGFβR1 inhibitors is the development of cardiovascular issues, including valvulopathy and aortic pathologies, in preclinical species.[1] Daily dosing of **BMS-986260** in rats and dogs led to such cardiovascular findings.[1] To mitigate these toxicities, an intermittent dosing schedule (3 days on, 4 days off) was explored. This regimen was found to reduce the cardiovascular toxicities in dogs and provided similar anti-tumor efficacy as daily dosing in mice.[1][14] However, the intermittent dosing did not prevent valvulopathy in rats, which ultimately led to the termination of the clinical development of **BMS-986260**.[5]

Conclusion

BMS-986260 is a well-characterized, potent, and selective inhibitor of TGF β R1 that demonstrated promising preclinical anti-tumor activity, particularly in combination with immune checkpoint inhibitors. Its mechanism of action through the inhibition of the canonical TGF- β /SMAD signaling pathway is well-established. However, the on-target cardiovascular toxicity observed in preclinical models highlights a significant challenge for the therapeutic application of systemic TGF β R1 inhibitors. The data and methodologies presented in this guide provide a comprehensive resource for researchers in the fields of oncology, immunology, and drug development who are interested in the TGF- β signaling pathway and the development of targeted therapies.

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